(2-Hydroxyethyl)ammonium (1)-2-(4-chloro-2-methylphenoxy)propionate
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Overview
Description
(2-Hydroxyethyl)ammonium (1)-2-(4-chloro-2-methylphenoxy)propionate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxyethyl group, an ammonium ion, and a chlorinated phenoxypropionate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)ammonium (1)-2-(4-chloro-2-methylphenoxy)propionate typically involves the reaction of 2-(4-chloro-2-methylphenoxy)propionic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Esterification: The 2-(4-chloro-2-methylphenoxy)propionic acid is first esterified with an alcohol to form an ester intermediate.
Ammonolysis: The ester intermediate is then reacted with 2-aminoethanol to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and ammonolysis reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)ammonium (1)-2-(4-chloro-2-methylphenoxy)propionate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chlorinated phenoxy group can be reduced to remove the chlorine atom.
Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a dechlorinated phenoxy compound.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(2-Hydroxyethyl)ammonium (1)-2-(4-chloro-2-methylphenoxy)propionate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)ammonium (1)-2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biomolecules, while the chlorinated phenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyethyl)ammonium (1)-2-(4-chlorophenoxy)propionate
- (2-Hydroxyethyl)ammonium (1)-2-(4-methylphenoxy)propionate
- (2-Hydroxyethyl)ammonium (1)-2-(4-bromophenoxy)propionate
Uniqueness
(2-Hydroxyethyl)ammonium (1)-2-(4-chloro-2-methylphenoxy)propionate is unique due to the presence of both a chlorine and a methyl group on the phenoxy ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds.
Properties
CAS No. |
97721-71-6 |
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Molecular Formula |
C12H18ClNO4 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
2-aminoethanol;2-(4-chloro-2-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C10H11ClO3.C2H7NO/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;3-1-2-4/h3-5,7H,1-2H3,(H,12,13);4H,1-3H2 |
InChI Key |
QUHGQPVXSWNIDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.C(CO)N |
Origin of Product |
United States |
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